Cefozopran - 113359-04-9

Cefozopran

Catalog Number: EVT-253506
CAS Number: 113359-04-9
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefozopran (SCE-2787) is a semisynthetic parenteral cephalosporin, a class of β-lactam antibiotics, first developed in Japan. [] It is classified as a fourth-generation cephalosporin, recognized for its broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. [, ] Cefozopran is primarily investigated for its efficacy in treating various bacterial infections in preclinical models and human subjects.

Future Directions
  • Further optimization of synthesis methods: Exploring alternative synthetic pathways or refining existing ones to improve yield, reduce costs, and minimize environmental impact. [, , , , ]
  • Expanding clinical trials: Conducting large-scale clinical trials to further evaluate its efficacy and safety in various patient populations and for different types of infections. [, , , , , , , ]
  • Investigating resistance mechanisms: Understanding the mechanisms by which bacteria develop resistance to Cefozopran and exploring strategies to overcome this resistance. [, ]
  • Combination therapies: Evaluating the potential of Cefozopran in combination with other antimicrobial agents for treating infections caused by multidrug-resistant bacteria. [, ]

Cefpiramide

  • Compound Description: Cefpiramide is a fourth-generation cephalosporin antibiotic.
  • Relevance: Cefozopran was found to be more effective than cefpiramide against acute respiratory tract infections caused by Klebsiella pneumoniae DT-S in a mouse model. This suggests that cefozopran may have a higher potency or broader spectrum of activity compared to cefpiramide.
  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic known for its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

Cefpirome

  • Compound Description: Cefpirome is a fourth-generation cephalosporin antibiotic.
  • Relevance: Cefozopran showed superior efficacy to cefpirome against urinary tract infections caused by Pseudomonas aeruginosa in mice. This suggests cefozopran may have greater potency against certain Gram-negative bacteria compared to cefpirome.

Cefclidin

  • Compound Description: Cefclidin is a third-generation cephalosporin antibiotic.
  • Relevance: Cefozopran demonstrated comparable therapeutic effects to cefclidin against urinary tract infections caused by Pseudomonas aeruginosa. This suggests that cefozopran may be a suitable alternative to cefclidin for treating infections caused by this pathogen.

Flomoxef

  • Compound Description: Flomoxef is an oxacephem antibiotic, structurally similar to cephalosporins.
  • Relevance: Cefozopran was more effective than flomoxef against thigh muscle infections caused by methicillin-sensitive Staphylococcus aureus in a mouse model. This suggests that cefozopran may have a greater potency against some Gram-positive bacteria compared to flomoxef.

Meropenem

  • Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic.

Imipenem/Cilastatin

  • Compound Description: Imipenem is a carbapenem antibiotic often administered with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys.
  • Relevance: In a study on mixed urinary tract infections, both cefozopran and imipenem/cilastatin effectively reduced bacterial loads of Pseudomonas aeruginosa, while cefozopran also demonstrated efficacy against Enterococcus faecalis. This suggests that cefozopran may have a broader spectrum of activity in the urinary tract compared to imipenem/cilastatin.

Ofloxacin

  • Compound Description: Ofloxacin is a fluoroquinolone antibiotic.
  • Relevance: In a mixed urinary tract infection model, ofloxacin only showed activity against Pseudomonas aeruginosa, while cefozopran demonstrated efficacy against both P. aeruginosa and Enterococcus faecalis. This highlights the broader spectrum of activity of cefozopran in this specific context.

Ampicillin

  • Compound Description: Ampicillin is a broad-spectrum penicillin antibiotic.

Benzylpenicillin

  • Compound Description: Benzylpenicillin, also known as penicillin G, is a narrow-spectrum penicillin antibiotic primarily effective against Gram-positive bacteria.
  • Relevance: Benzylpenicillin was included in the PBP binding study with Enterococcus faecalis and, similar to ampicillin, displayed a higher affinity for PBPs 3/4 and 5 compared to cefozopran.

Cefmenoxime

  • Compound Description: Cefmenoxime is a third-generation cephalosporin antibiotic.
  • Relevance: Similar to ceftazidime, cefmenoxime was inactive against Enterococcus faecalis at a concentration of 100 mg/L and showed no affinity for PBP 5, unlike cefozopran.
Source and Classification

Cefozopran was developed in Japan and is marketed under various brand names. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis, leading to cell lysis and death. The compound is often utilized in clinical settings for treating respiratory tract infections, urinary tract infections, and skin infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefozopran typically involves multiple steps, starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, a common approach includes:

  1. Formation of the Beta-Lactam Ring: The initial step involves creating a beta-lactam structure, which is crucial for the antibiotic's activity.
  2. Modification of Side Chains: Various side chains are introduced to enhance the compound's spectrum of activity and pharmacokinetic properties.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and efficacy.

The exact synthetic route can be complex and may involve several intermediates before arriving at the final product.

Molecular Structure Analysis

Structure and Data

Cefozopran has a molecular formula of C16_{16}H16_{16}N4_{4}O5_{5}S and a molecular weight of approximately 384.38 g/mol. The structure features a beta-lactam ring fused with a dihydrothiazine ring, which is characteristic of cephalosporins.

Key Structural Features:

  • Beta-Lactam Ring: Essential for antibacterial activity.
  • Dihydrothiazine Ring: Contributes to stability and spectrum of activity.
  • Side Chains: Variations in side chains can affect the drug's pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Cefozopran undergoes various chemical reactions that are typical for beta-lactam antibiotics:

  1. Hydrolysis: The beta-lactam ring can hydrolyze in the presence of water, leading to loss of antibacterial activity.
  2. Acylation Reactions: These reactions can modify the side chains, potentially enhancing efficacy or altering resistance profiles.
  3. Degradation Pathways: Understanding these pathways is crucial for developing stable formulations.

The stability and reactivity of cefozopran are influenced by its structural components, particularly the beta-lactam ring.

Mechanism of Action

Process and Data

Cefozopran exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits the transpeptidation enzyme responsible for cross-linking peptidoglycan layers in bacterial cell walls, leading to:

  • Inhibition of Cell Wall Synthesis: Without proper cell wall formation, bacteria cannot maintain their structural integrity.
  • Cell Lysis: The weakened cell wall ultimately results in bacterial cell death.

Cefozopran's ability to bind to multiple PBPs gives it a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefozopran exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place.
  • pH Range: The pH of aqueous solutions typically ranges from 4 to 6.

These properties influence its formulation as an injectable or oral medication.

Applications

Scientific Uses

Cefozopran is primarily used in clinical settings for treating various infections caused by susceptible organisms. Its applications include:

  • Treating Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Urinary Tract Infections: Commonly prescribed for uncomplicated urinary tract infections.
  • Skin Infections: Utilized in treating skin and soft tissue infections due to its broad-spectrum activity.

Additionally, ongoing research explores its potential use against resistant strains of bacteria, making it a valuable asset in antibiotic therapy.

Properties

CAS Number

113359-04-9

Product Name

Cefozopran

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H17N9O5S2

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)

InChI Key

QDUIJCOKQCCXQY-UHFFFAOYSA-N

SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Synonyms

cefozopran
CZOP
SCE 2787
SCE-2787

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.